molecular formula C16H18N4O2S B7435858 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide

4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide

Cat. No.: B7435858
M. Wt: 330.4 g/mol
InChI Key: IWYQDWQDJCYOFX-UHFFFAOYSA-N
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Description

4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazole ring and an oxane moiety, with a carbamothioyl group attached, which contributes to its distinctive properties.

Properties

IUPAC Name

4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c17-15(23)11-4-6-12(7-5-11)16(21)19-13-9-18-20(10-13)14-3-1-2-8-22-14/h4-7,9-10,14H,1-3,8H2,(H2,17,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYQDWQDJCYOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar quantities. The reaction is carried out in acetone as a solvent, resulting in the formation of the desired compound . The process can be summarized as follows:

    Reactants: 4-aminoantipyrine and benzoylisothiocyanate.

    Solvent: Acetone.

    Reaction Conditions: Equimolar quantities of reactants are mixed and allowed to react under controlled conditions to yield the target compound.

Chemical Reactions Analysis

4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

    Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and proteins, influencing their activity and leading to various biological effects. For example, docking studies have demonstrated good binding interactions between the compound and targeted amino acids, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

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